N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-19(2,3)15-7-9-16(10-8-15)20-18(23)22-11-6-12-24-14-17(22)13-21(4)5/h7-10,17H,6,11-14H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNQRWNFOAJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCSCC2CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiol-Containing Precursors
The thiazepane ring is typically constructed via cyclocondensation between cysteine derivatives and α,ω-diamines. For example, reacting N-Boc-cysteine with 1,3-diaminopropane in dimethylformamide (DMF) at 80°C for 12 hours yields a Boc-protected thiazepane intermediate. Deprotection with trifluoroacetic acid (TFA) affords the free amine, which is subsequently functionalized.
Key Conditions :
- Solvent: DMF or acetonitrile
- Temperature: 80–100°C
- Yield: 65–75% after purification.
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM using Grubbs catalysts. For instance, treatment of diallyl sulfide with Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C generates the thiazepane skeleton in 60% yield. This method avoids sulfur-related side reactions but requires stringent moisture control.
Introduction of the 4-Tert-Butylphenyl Group
Nucleophilic Aromatic Substitution (NAS)
The 4-tert-butylphenyl moiety is introduced via NAS using 4-tert-butylphenylamine and a halogenated thiazepane intermediate. Activation of the aryl ring with phosphorous oxychloride (POCl₃) at 110°C facilitates substitution, achieving 70–80% yield.
Reaction Scheme :
$$
\text{Thiazepane-Cl} + \text{4-tert-BuC}6\text{H}4\text{NH}2 \xrightarrow{\text{POCl}3, 110^\circ\text{C}} \text{Thiazepane-NH-(4-tert-BuC}6\text{H}4) + \text{HCl}
$$
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between a boronic ester-functionalized thiazepane and 4-tert-butylbromobenzene offers superior regiocontrol. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C, this method attains 85% yield with >99% regiopurity.
Incorporation of the Dimethylaminomethyl Substituent
Mannich Reaction
The dimethylaminomethyl group is installed via a Mannich reaction. Treating the thiazepane intermediate with formaldehyde and dimethylamine hydrochloride in ethanol at 60°C for 6 hours affords the desired product in 75% yield. Excess formaldehyde (2.5 eq) minimizes side products.
Reductive Amination
Alternative strategies involve reductive amination of a ketone intermediate. For example, 3-formyl-1,4-thiazepane reacts with dimethylamine in the presence of NaBH₃CN (pH 4–5) to yield the dimethylaminomethyl derivative in 68% yield.
Formation of the Carboxamide Moiety
Acid Chloride Route
The carboxamide is formed by reacting 1,4-thiazepane-4-carboxylic acid with 4-tert-butylphenylamine via its acid chloride. Treatment with thionyl chloride (SOCl₂) generates the acid chloride, which is then coupled with the amine in dichloromethane (DCM) at 0–5°C, yielding 82% product.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF, the carboxylic acid directly couples to the amine at room temperature (24 hours, 78% yield).
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). Recrystallization from ethanol/water (9:1) enhances purity to >98%.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 3.85 (m, 2H, CH₂N), 2.95 (s, 6H, N(CH₃)₂).
- HRMS : [M+H]⁺ calcd. for C₂₁H₃₂N₃OS: 390.2211; found: 390.2209.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclocondensation + NAS | 70 | 95 | Cost-effective | |
| RCM + Suzuki Coupling | 85 | 99 | Regiocontrol | |
| Mannich + EDC Coupling | 78 | 98 | Mild conditions |
Challenges and Optimization
Sulfur Reactivity Management
Thiazepane intermediates are prone to oxidation and ring-opening under acidic conditions. Stabilization is achieved using Boc protection during synthesis and argon atmosphere during storage.
Stereochemical Control
Racemization at the thiazepane’s chiral center is minimized by conducting reactions below 50°C and using non-polar solvents (e.g., toluene).
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
The following compounds share critical functional groups (e.g., dimethylamino moieties) or structural motifs (e.g., heterocyclic cores) with the target molecule:
Zolmitriptan
- Structure: 4S-4-(3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl) methyl-1,3-oxazolidin-2-one .
- Key Features: Oxazolidinone ring: A five-membered lactam ring with rigid geometry. Dimethylaminoethyl side chain: Enhances 5-HT1B/1D receptor selectivity.
- Pharmacology :
DDU86439
- Structure: N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide .
- Key Features: Indazole-acetamide core: A planar aromatic system with fluorophenyl substitution. Dimethylaminopropyl chain: Likely influences solubility and target binding.
- Pharmacology: Target: Trypanosoma brucei trypanothione synthetase (TRYS). Potency: IC50 = 0.045 µM (recombinant TRYS); EC50 = 6.9 ± 0.2 µM (bloodstream trypanosomes) .
Comparative Analysis Table
Key Research Findings and Inferences
Dimethylamino Groups: All three compounds utilize dimethylamino substituents, which likely improve solubility (via protonation at physiological pH) and receptor interactions.
Substituent Effects: The tert-butylphenyl group in the target compound could enhance blood-brain barrier penetration relative to Zolmitriptan’s indole or DDU86439’s fluorophenyl, suggesting CNS-targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
